molecular formula C6H9ClO3 B1338416 Tert-butyl 2-chloro-2-oxoacetate CAS No. 39061-59-1

Tert-butyl 2-chloro-2-oxoacetate

Cat. No.: B1338416
CAS No.: 39061-59-1
M. Wt: 164.59 g/mol
InChI Key: UDACWKHNECHEBB-UHFFFAOYSA-N
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Description

Tert-butyl 2-chloro-2-oxoacetate (TBOC) is an important organic compound used in a variety of research and industrial applications. It is a versatile reagent that is used in a wide range of synthetic processes, from the synthesis of pharmaceuticals to the production of agricultural chemicals. TBOC is also used in the production of specialty chemicals and in the manufacture of polymers. This compound has a wide range of uses in organic chemistry and is a key component in many synthetic and industrial processes.

Scientific Research Applications

Synthesis and Reactivity

Tert-butyl 2-chloro-2-oxoacetate is used in various synthesis processes. For instance, it plays a role in the synthesis of complex organic compounds. One such example is its involvement in the eight-step synthesis of a specific compound starting from oxoacetic acid monohydrate, demonstrating its utility in multi-step organic syntheses (Vaid et al., 2013). Additionally, this compound undergoes reactions with chloroarenes, catalyzed by palladium, to produce alpha-arylated esters, highlighting its reactivity and potential in catalytic processes (Hama & Hartwig, 2008).

Role in Formation and Degradation of Chloro Organic Compounds

In the context of environmental chemistry, this compound is involved in the formation and degradation of chloro organic compounds. Studies have shown that the oxidation of tert-butyl ethers in the presence of chloride ions can lead to the formation of various chloro organic compounds, implying its role in environmental transformations of organic substances (Cysewski et al., 2006).

Application in Organic Transformations

This compound is versatile in organic transformations. It has been found to be effective in chlorination and oxidation reactions in organic synthesis. Its properties, such as high active chlorine content and solubility in organic solvents, make it a valuable reagent in various organic transformations (Kumar & Kaushik, 2007).

Catalytic Applications

In catalysis, this compound has been used in the synthesis of octahedral Lewis base adducts of dichloro and dialkyl dioxotungsten(VI). These complexes, once formed, are applied as catalysts in olefin epoxidation catalysis, indicating its potential in the field of catalytic chemistry (Kühn et al., 2002).

Biosynthesis Applications

In biosynthesis, this compound is a key intermediate for the synthesis of atorvastatin and rosuvastatin. Its effectiveness in whole cell biosynthesis reactions, especially in organic solvents, underscores its importance in the pharmaceutical industry (Liu et al., 2018).

Mechanism of Action

The mechanism of action of Tert-butyl 2-chloro-2-oxoacetate involves the removal of a proton from the β carbon more or less simultaneously with the formation of the double bond and the loss of bromide ion from the neighboring carbon .

Safety and Hazards

Tert-butyl 2-chloro-2-oxoacetate is classified as a dangerous substance. It is harmful if swallowed, in contact with skin, or if inhaled. It is also very toxic to aquatic life with long-lasting effects .

Future Directions

As for the future directions, Tert-butyl 2-chloro-2-oxoacetate is a reagent used in the preparation of (S)?-?3-? (Carboxyformamido)?-?2-? (3-? (carboxymethyl)?ureido)?propanoic Acid for prostate cancer imaging . This suggests that it may have potential applications in the field of medical research, particularly in the development of new imaging techniques for prostate cancer.

Properties

IUPAC Name

tert-butyl 2-chloro-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO3/c1-6(2,3)10-5(9)4(7)8/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDACWKHNECHEBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00456104
Record name tert-butyl 2-chloro-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00456104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39061-59-1
Record name tert-butyl 2-chloro-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00456104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2-chloro-2-oxoacetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

t-Butanol (574 μL, 6.0 mmol) was added to a solution of oxalyl chloride (772 μL, 9.0 mmol) in DCM (3 mL) at 0° C., and the mixture was stirred at room temperature for 30 minutes. The reaction mixture was then concentrated in vacuo to yield t-butyl 2-chloro-2-oxoacetate (403 mg) as a clear colorless liquid. The liquid was dissolved in DCM (2.5 mL) to prepare a 1.0 M solution in DCM.
Quantity
574 μL
Type
reactant
Reaction Step One
Quantity
772 μL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Oxalyl chloride (232 μL, 2.8 mmol) and t-butyl alcohol (228 μL) were combined in ether (6.7 mL) under nitrogen at 0° C. The resulting mixture was stirred for 30 minutes at room temperature. The solvent was evaporated under vacuum to form Compound 34.
Quantity
232 μL
Type
reactant
Reaction Step One
Quantity
228 μL
Type
reactant
Reaction Step Two
Name
Quantity
6.7 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

In this example the product was prepared in two synthetic steps. In the first step t-butyl alcohol was reacted with 50% molar excess of oxalyl chloride. Upon completion of the reaction the excess oxalyl chloride was stripped from the product at reduced pressure to produce t-butyl chlorooxalate having an assay of 100% and in a corrected yield of 90.8%. In the second step t-butyl chlorooxalate was reacted with 2,5-dimethyl-2,5-dihydroperoxyhexane, in the presence of pyridine, to yield the product as described below:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
90.8%

Synthesis routes and methods IV

Procedure details

t-Butanol (765 μL, 8.0 mmol) was added dropwise to a solution of oxalyl dichloride (1.0 mL, 12.0 mmol) in DCM (5 mL) at 0° C. The mixture was stirred at room temperature for 1 hour then concentrated in vacuo to yield chloro-oxo-acetic acid t-butyl ester as a clear colorless liquid (1.1 g). A 1 M solution in DCM was prepared by dissolving the liquid (1.1 g, 6.7 mmol) in DCM (6.7 mL).
Quantity
765 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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